molecular formula C5H7F2NO2 B1258645 (S)-4,4-Difluoropyrrolidine-2-carboxylic acid CAS No. 52683-81-5

(S)-4,4-Difluoropyrrolidine-2-carboxylic acid

Cat. No. B1258645
CAS RN: 52683-81-5
M. Wt: 151.11 g/mol
InChI Key: ZPBIYZHGBPBZCK-VKHMYHEASA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to (S)-4,4-Difluoropyrrolidine-2-carboxylic acid involves strategic functionalization and incorporation into larger molecules, like beta-peptide oligomers. Huck and Gellman (2005) discuss synthesizing a variety of 2,2-disubstituted pyrrolidine-4-carboxylic derivatives with diverse side chains suitable for oligomer synthesis, highlighting the versatility of pyrrolidine derivatives in synthetic chemistry (Huck & Gellman, 2005).

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been studied using various spectroscopic and computational methods. Vural (2016) provides an in-depth analysis of the vibrational spectrum and optimized geometric structure of a related compound, 4-(Trifluoromethyl)pyridine-2-carboxylic acid, offering insights into the structural aspects of fluorinated pyrrolidine derivatives (Vural, 2016).

Chemical Reactions and Properties

Fluorinated pyrrolidine derivatives participate in various chemical reactions due to their unique electronic properties. Wang et al. (2018) explored the catalytic potential of 2,4-bis(trifluoromethyl)phenylboronic acid in dehydrative amidation between carboxylic acids and amines, demonstrating the reactivity of fluorinated compounds in amidation reactions (Wang, Lu, & Ishihara, 2018).

Physical Properties Analysis

The physical properties of this compound derivatives, such as melting points, boiling points, and solubility, are crucial for their application in synthesis and material science. Studies on related compounds, like the work by Jones et al. (1990) on acylation of pyrrolidine-2,4-diones, contribute to understanding the physical behavior of such molecules (Jones, Begley, Peterson, & Sumaria, 1990).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group compatibility, of this compound and its derivatives, are essential for their utility in chemical syntheses. The work by Keumi et al. (1988) on using 2-(Trifluoromethylsulfonyloxy)pyridine for ketone synthesis from carboxylic acids illustrates the chemical versatility of fluorinated pyrrolidine compounds (Keumi, Yoshimura, Shimada, & Kitajima, 1988).

Scientific Research Applications

Antimicrobial Activities

  • Antimicrobial activities of derivatives: Some derivatives of carboxylic acids, such as pyridine-2-carboxylic acid derivatives, have been investigated for their antimicrobial activities against both Gram-positive and Gram-negative bacteria as well as antifungal activities against yeast strains. This indicates potential applications of (S)-4,4-Difluoropyrrolidine-2-carboxylic acid in antimicrobial research (Ö. Tamer et al., 2018).

Drug Development

  • Influenza neuraminidase inhibitors: Derivatives of pyrrolidine carboxylic acid have been found to be potent inhibitors of influenza neuraminidase, suggesting the potential of this compound in the development of antiviral drugs (G. T. Wang et al., 2001).

Spectroscopic Characterization

  • Spectroscopic characterization of carboxylic acid derivatives: Detailed spectroscopic characterization, including FT-IR and UV-Vis spectroscopy, of carboxylic acid derivatives provides insights into their molecular structures and electronic properties, essential for various scientific applications (H. Vural, 2016).

Chemical Analysis and Separation Techniques

  • Use in chromatography: Carboxylic acids have been investigated as electronic competitors in chromatographic separation techniques, indicating potential applications in analytical chemistry (C. Elfakir et al., 1998).

Material Science and Polymer Research

  • Formation of metal-containing building blocks: Carboxylic acid derivatives have been used in the formation of metal-containing building blocks for mixed-metal framework materials, indicating potential applications in material science (Chun-Long Chen et al., 2006).

Mechanism of Action

The mechanism of action of “(S)-4,4-Difluoropyrrolidine-2-carboxylic acid” would depend on its specific biological or chemical application .

Safety and Hazards

The safety and hazards of “(S)-4,4-Difluoropyrrolidine-2-carboxylic acid” would depend on its specific properties. Generally, carboxylic acids can be corrosive and irritating, while pyrrolidines can be harmful if ingested or inhaled .

Future Directions

The future directions of research on “(S)-4,4-Difluoropyrrolidine-2-carboxylic acid” would depend on its potential applications. It could be used in the synthesis of other compounds or studied for its biological activity .

properties

IUPAC Name

(2S)-4,4-difluoropyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2NO2/c6-5(7)1-3(4(9)10)8-2-5/h3,8H,1-2H2,(H,9,10)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBIYZHGBPBZCK-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC1(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NCC1(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90200653
Record name 4,4-Difluoroproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90200653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52683-81-5
Record name 4,4-Difluoroproline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052683815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4-Difluoroproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90200653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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